1-(3-Methoxyphenyl)hexan-1-amine
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)hexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-9-13(14)11-7-6-8-12(10-11)15-2/h6-8,10,13H,3-5,9,14H2,1-2H3 |
InChI Key |
ZUPASUYBPSNLKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylacetonitrile with hexylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds .
Scientific Research Applications
Scientific Research Applications of 1-(3-Methoxyphenyl)hexan-1-amine
This compound is a chemical compound with diverse applications in scientific research, spanning across chemistry, biology, medicine, and industry. Its primary applications revolve around its role as an intermediate in synthesizing complex organic molecules and its potential biological activities. The compound's mechanism of action involves interactions with specific molecular targets, where the amine group can form hydrogen bonds with biological molecules, and the methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their activity and modulating biochemical pathways.
Chemistry
In chemistry, this compound serves as a crucial building block in synthesizing complex organic molecules. It is also utilized as a chiral auxiliary in asymmetric synthesis, enabling the creation of molecules with specific spatial arrangements. The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Types of Reactions:
- Oxidation: Can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert it into different amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
- Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Researchers explore its interactions with various biomolecules to understand its effects on biological systems.
Medicine
Ongoing research explores the potential of this compound as a therapeutic agent for various diseases and as a precursor for pharmaceutical compounds. For instance, (R)-1-(3-methoxyphenyl)ethanol, a related compound, is used to prepare (S)-1-(3-methoxyphenyl)ethylamine, a key intermediate in the synthesis of (S)-rivastigmine, a drug used to treat Parkinson’s and Alzheimer’s diseases .
Industry
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)hexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between 1-(3-Methoxyphenyl)hexan-1-amine and its analogues:
Substituent Effects on Bioactivity and Physicochemical Properties
- Methoxy Group Position : The 3-methoxy substitution in this compound is critical for its role in forming hydrogen bonds or π-π interactions in drug-receptor complexes. For instance, thiazole derivatives synthesized from 3-methoxyphenyl precursors showed significant anti-inflammatory activity (e.g., 65% yield in carrageenan-induced rat paw edema models) .
- Halogen vs. Fluorinated analogues are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .
- Extended Aromatic Systems : The naphthalene moiety in 1-(4-Methoxynaphthalen-1-yl)hexan-1-amine increases aromatic surface area, enhancing UV absorption and stability, which is advantageous in photodynamic therapies or fluorescent probes .
- Cyclohexyl Modifications : Analogues like 3-Methoxyeticyclidin incorporate a cyclohexyl ring, which rigidifies the structure and modifies receptor binding kinetics, as seen in its NMDA receptor antagonism .
Biological Activity
1-(3-Methoxyphenyl)hexan-1-amine, also known as a methoxy-substituted phenyl amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a hexane chain attached to a methoxy-substituted phenyl group. The presence of the amine group allows for hydrogen bonding with biological molecules, while the methoxyphenyl moiety can interact with hydrophobic pockets in proteins. These interactions are crucial for the compound's biological activity.
The mechanism of action for this compound involves several key interactions:
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological targets, influencing enzyme activity and receptor binding.
- Hydrophobic Interactions : The methoxyphenyl group facilitates interactions with lipid membranes and hydrophobic regions of proteins, potentially altering their functionality.
- Biochemical Pathways Modulation : These interactions may modulate various biochemical pathways, contributing to the compound’s pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit selective activity against pathogens like Chlamydia, suggesting potential antimicrobial properties for this compound .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is a common mechanism for many therapeutic agents. This inhibition could affect metabolic pathways relevant to disease processes.
- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for various diseases, including infections and possibly cancer .
Table 1: Summary of Biological Activities
Case Study: Antichlamydial Activity
In a specific study examining compounds related to this compound, researchers found that derivatives showed significant activity against Chlamydia at lower concentrations compared to traditional antibiotics like spectinomycin. This suggests that the compound could be a candidate for further development as an antichlamydial agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 1-Hexanamine | Aliphatic amine without phenyl group | Lacks specific interactions from phenyl |
| 3-Methoxyphenylacetonitrile | Contains methoxy group but no amine | Different pharmacological profile |
| 1-(4-Methoxyphenyl)hexan-1-amine | Similar structure but different substitution | Potentially different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
